molecular formula C14H26O7 B13780672 Butyl diglycol carbonate CAS No. 73454-84-9

Butyl diglycol carbonate

Cat. No.: B13780672
CAS No.: 73454-84-9
M. Wt: 306.35 g/mol
InChI Key: WSMYBZZUAFRRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl diglycol carbonate (C₈H₁₈O₃), also known as butyl carbitol, is an oxygenated organic compound characterized by its low volatility, high boiling point, and excellent solubility in water and organic solvents. It is synthesized via the reaction of ethylene oxide with n-butanol in the presence of an alkaline catalyst . Key industrial applications include:

  • Fuel additives: Reduces CO emissions by enhancing combustion efficiency and lowering fuel viscosity .
  • Coatings and paints: Acts as a solvent and viscosity modifier in air-drying formulations .
  • Cleaning agents: Serves as a coupling agent in industrial and household cleaners .
  • Hydraulic fluids: Functions as a diluent due to its thermal stability .

Its oxygen-rich structure promotes complete oxidation of carbon atoms in combustion, reducing CO emissions by up to 20% in biodiesel blends . Additionally, it improves flash points and viscosity profiles, making it a versatile additive in energy and chemical industries .

Properties

CAS No.

73454-84-9

Molecular Formula

C14H26O7

Molecular Weight

306.35 g/mol

IUPAC Name

2-(2-butoxycarbonyloxyethoxy)ethyl butyl carbonate

InChI

InChI=1S/C14H26O7/c1-3-5-7-18-13(15)20-11-9-17-10-12-21-14(16)19-8-6-4-2/h3-12H2,1-2H3

InChI Key

WSMYBZZUAFRRBM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OCCOCCOC(=O)OCCCC

Origin of Product

United States

Preparation Methods

Diethylene glycol bis(butyl carbonate) can be synthesized through several methods. One common method involves the reaction of diethylene glycol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields diethylene glycol bis(butyl carbonate) as the main product . Another method involves the transesterification of diethylene glycol with butyl carbonate under acidic or basic conditions . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Diethylene glycol bis(butyl carbonate) undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various catalysts such as metal oxides and enzymes. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which diethylene glycol bis(butyl carbonate) exerts its effects depends on its application. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of desired products. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to modulate biological processes . The specific pathways involved depend on the context of its use.

Comparison with Similar Compounds

Key Properties

  • Density : 1.15 g/mL; Refractive Index : 1.451; Melting Point : -4°C .
  • Polymerization : Forms poly(allyl diglycol carbonate) (PADC), a transparent resin with a refractive index of 1.499 and high abrasion resistance .

Performance

  • Outperforms acrylic (PMMA) in scratch resistance (20×) and thermal stability (>230°F flash point) .
  • Toxicological profile: LD₅₀ (rat, oral) = 426 mg/kg; requires careful handling due to skin/eye irritation risks .

Diethylene Glycol Monobutyl Ether Acetate (C₈H₁₆O₄)

Key Properties

  • Synonyms include "butyl carbitol acetate" and "diglycol monobutyl ether acetate" .
  • High solvency power for resins and dyes .

Performance

  • Lower volatility compared to ethanol-based solvents, enhancing workplace safety .

Diallyl Diglycol Carbonate (C₁₂H₁₈O₇)

Key Properties

  • Structurally similar to ADC but with additional allyl groups .
  • Flammability : Classified as combustible (UN 3237) .

Comparative Data Table

Compound Chemical Formula Key Applications Density (g/mL) Toxicity (LD₅₀, rat) Unique Advantages
Butyl diglycol carbonate C₈H₁₈O₃ Fuel additives, coatings N/A Not reported Reduces CO emissions by 20%
Allyl diglycol carbonate C₁₂H₁₈O₇ Optical lenses 1.15 426 mg/kg 99% light transmittance
Diethylene glycol monobutyl ether acetate C₈H₁₆O₄ Solvents, inks N/A Irritant (R36/37/38) High solvency for resins

Research Findings and Industrial Implications

  • This compound demonstrates superior performance in biodiesel blends, reducing CO emissions at all engine loads while improving flash points and viscosity .
  • Allyl diglycol carbonate dominates the optical resin market due to its polymerizable structure, achieving refractive indices comparable to crown glass (1.499) .
  • Diallyl diglycol carbonate is restricted in consumer applications due to high aquatic toxicity (WGK Germany Class 2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.